molecular formula C23H21N2P B12532556 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 709045-72-7

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B12532556
CAS No.: 709045-72-7
M. Wt: 356.4 g/mol
InChI Key: YKMSSXKZFVDSRT-UHFFFAOYSA-N
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Description

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is an organophosphorus compound known for its unique structure and versatile applications. This compound features a pyrazole ring substituted with diphenylphosphanyl and methyl groups, making it an interesting subject for research in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 1-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole with diphenylphosphine chloride (Ph₂PCl) under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH₄) is often employed for reduction reactions.

    Substitution: Halogenated reagents, such as bromine or chlorine compounds, are used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary phosphines.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used[][3].

Scientific Research Applications

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole involves its ability to act as a ligand, coordinating with metal centers. The diphenylphosphanyl group provides a strong binding site for metals, facilitating various catalytic processes. The pyrazole ring can also participate in coordination, enhancing the compound’s versatility in forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole is unique due to its pyrazole ring, which provides additional coordination sites and enhances its stability in forming complexes. This makes it particularly valuable in catalytic applications where stability and versatility are crucial .

Properties

CAS No.

709045-72-7

Molecular Formula

C23H21N2P

Molecular Weight

356.4 g/mol

IUPAC Name

[2-(3,5-dimethylpyrazol-1-yl)phenyl]-diphenylphosphane

InChI

InChI=1S/C23H21N2P/c1-18-17-19(2)25(24-18)22-15-9-10-16-23(22)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-17H,1-2H3

InChI Key

YKMSSXKZFVDSRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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